N-(3-ethynylphenyl)-2-methylbenzamide
Description
N-(3-ethynylphenyl)-2-methylbenzamide is a benzamide derivative characterized by a 2-methylbenzoyl group attached to a 3-ethynylphenylamine moiety. The ethynyl group in the 3-position of the phenyl ring may enhance reactivity in cross-coupling reactions or serve as a handle for further derivatization. Such compounds are typically synthesized via amidation reactions using acid chlorides or coupling reagents, followed by spectroscopic validation (e.g., NMR, IR, GC-MS) .
Properties
Molecular Formula |
C16H13NO |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-(3-ethynylphenyl)-2-methylbenzamide |
InChI |
InChI=1S/C16H13NO/c1-3-13-8-6-9-14(11-13)17-16(18)15-10-5-4-7-12(15)2/h1,4-11H,2H3,(H,17,18) |
InChI Key |
XBEKDUBAMPNOEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC(=C2)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Compounds for Comparison:
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide () Structure: Features an anthraquinone-derived N,O-bidentate directing group. Synthesis: Achieved via 2-methylbenzoyl chloride and 1-aminoanthraquinone, yielding 94% using acid chloride vs. 24% with DCC/DMAP coupling . Application: Demonstrated efficacy in ruthenium-catalyzed C–H arylation, leveraging the anthraquinone moiety for chelation-assisted metal coordination .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Structure: Contains a tertiary alcohol group forming an N,O-bidentate system. Synthesis: Prepared from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, with full structural confirmation via X-ray crystallography . Application: Explored for C–H functionalization, though ester amidation methods showed low efficiency (minimal product formation) .
N-(4-Methoxyphenyl)-2-methylbenzamide ()
- Structure : Methoxy substituent on the phenyl ring.
- Application : Used in manganese-mediated reductive transamidation studies, highlighting substituent effects on reactivity .
2-Ethoxy-N-(3-ethylphenyl)benzamide () Structure: Ethoxy and ethyl substituents.
Spectroscopic and Analytical Characterization
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